molecular formula C15H23N3O3 B7437717 (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one

(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one

Cat. No. B7437717
M. Wt: 293.36 g/mol
InChI Key: RAOGKBUXRSBFBE-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one, also known as DMEM, is a synthetic compound used in scientific research. It is a member of the diazepan family, which is known for its potential as a therapeutic agent. DMEM has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The exact mechanism of action of (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one is not fully understood, but it is believed to act on the GABA neurotransmitter system in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one is believed to enhance the activity of GABA, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one has a variety of biochemical and physiological effects, including anxiolytic, sedative, and muscle relaxant properties. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one has been shown to have potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one in lab experiments is its ability to selectively target the GABA neurotransmitter system. This makes it a valuable tool for studying the effects of GABA on neuronal activity. However, one limitation of using (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one is its potential for side effects, such as sedation and muscle relaxation. Careful dosing and monitoring are necessary to avoid these effects.

Future Directions

There are many potential future directions for research on (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one. One area of interest is its potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders. Other potential areas of research include its use as an anti-inflammatory and anti-cancer agent, as well as its effects on other neurotransmitter systems in the brain. Further studies are needed to fully understand the potential of (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one as a therapeutic agent and its potential side effects.

Synthesis Methods

(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one is typically synthesized using a multistep process that involves the reaction of various chemical compounds. One common method involves the reaction of 3,4-dimethoxypyridine with ethyl chloroacetate to form 3,4-dimethoxypyridin-2-yl ethylacetate. This compound is then reacted with sodium hydride and 3R-aminomethyl-4-ethyl-1,4-diazepan-2-one to form (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one.

Scientific Research Applications

(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. In studies on the central nervous system, (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one has been shown to have anxiolytic and sedative properties. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and inflammation.

properties

IUPAC Name

(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-4-12-15(19)17-7-5-9-18(12)10-11-14(21-3)13(20-2)6-8-16-11/h6,8,12H,4-5,7,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOGKBUXRSBFBE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1CC2=NC=CC(=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NCCCN1CC2=NC=CC(=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.